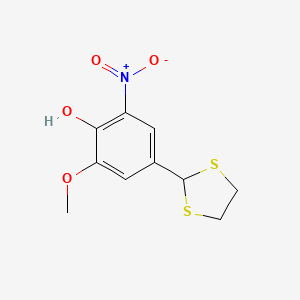

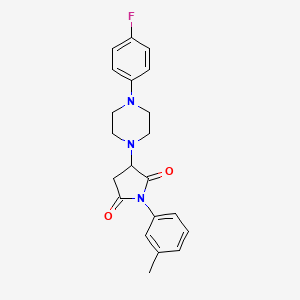

![molecular formula C18H14N2 B2939278 2-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 339101-28-9](/img/structure/B2939278.png)

2-Phenyl-5,6-dihydrobenzo[h]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a type of benzo[h]quinazoline analog . These compounds have been synthesized and evaluated for their potential as growth inhibitors of carcinoma cells . The compound is synthesized through the reaction of chalcone with guanidine .

Synthesis Analysis

The synthesis of various benzo[h]quinazoline analogs, including 2-Phenyl-5,6-dihydrobenzo[h]quinazoline, was accomplished through the reaction of chalcone with guanidine . This method of synthesis has been widely used and is considered efficient .Molecular Structure Analysis

In silico docking studies of a similar molecule, 6d, revealed that it has good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . This suggests that 2-Phenyl-5,6-dihydrobenzo[h]quinazoline may have a similar molecular structure and affinity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline include the reaction of chalcone with guanidine . This reaction results in the formation of various benzo[h]quinazoline analogs .Aplicaciones Científicas De Investigación

2-Phenyl-5,6-dihydrobenzo[h]quinazoline: A Comprehensive Analysis of Scientific Research Applications

Anticancer Activity: 2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives have shown promising results in anticancer studies. A functional study of a specific molecule, 6d, demonstrated its ability to trigger apoptosis in cancer cells at a concentration of 7 μM over 24 and 48 hours. It also effectively inhibited tubulin polymerization, which is a promising target for anticancer drugs, with an IC50 value of 2.27 μM .

Anti-HIV Potential: Research has indicated that certain dihydrobenzo[h]quinazoline derivatives exhibit significant efficacy against viral infections, including HIV. These compounds were synthesized from quinazoline derivatives and aryl methylene thiopyrimidine, highlighting their potential as therapeutic agents in the treatment of HIV-related conditions .

Chemical Synthesis: In the realm of chemical synthesis, 2-Phenyl-5,6-dihydrobenzo[h]quinazoline has been utilized in the synthesis of various benzo[h]quinazoline analogs through reactions with chalcone and guanidine. These synthesized compounds were then screened for their potential against different cancer cell lines, showcasing the compound’s versatility in creating new pharmacologically active molecules .

Catalysis: Quinazoline derivatives have been reported to catalyze the allylation and benzylation of carbonyl compounds as well as participate in special alkylation reactions. This highlights the compound’s role as a catalyst in organic synthesis, aiding in the formation of complex molecules .

Medicinal Chemistry: In medicinal chemistry, quinazoline is recognized as a double-ring heterocyclic system with significant importance due to its two nitrogen heteroatoms. It serves as a core structure for developing various pharmacologically active agents, including those with analgesic and anti-inflammatory properties .

Biological Activities: The biological activities of quinazoline derivatives are diverse and include potential therapeutic applications beyond anticancer and anti-HIV effects. These activities are based on the compound’s ability to interact with biological targets, leading to various physiological responses .

Intermediates in Pharmaceutical Synthesis: Benzoxazinone derivatives, closely related to quinazolinone derivatives, serve as intermediates in the formation of 2,3-disubstituted quinazolinone derivatives. These intermediates play a crucial role in the synthesis of new pharmaceutical compounds .

Tubulin Polymerization Inhibition: As mentioned earlier under anticancer activity, 2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives can inhibit tubulin polymerization. This mechanism is critical for the development of chemotherapeutic agents that target microtubule dynamics within cancer cells .

Propiedades

IUPAC Name |

2-phenyl-5,6-dihydrobenzo[h]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKBNVFKTUVRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5,6-dihydrobenzo[h]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

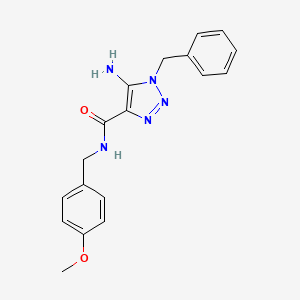

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)

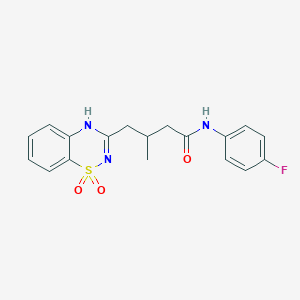

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)

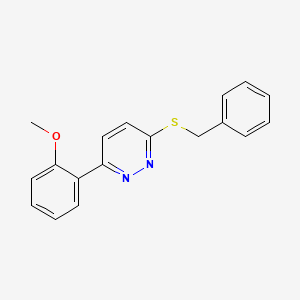

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)

![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)